molecular formula C17H18N2O2 B278541 N-[3-(isobutyrylamino)phenyl]benzamide

N-[3-(isobutyrylamino)phenyl]benzamide

Cat. No.: B278541
M. Wt: 282.34 g/mol
InChI Key: MUVYIJRFRYJACD-UHFFFAOYSA-N
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Description

N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound of significant interest in biomedical research, particularly for its potential as an antiviral agent. Belonging to the class of N-phenyl benzamides, this compound is part of a family known to exhibit potent activity against enteroviruses . Research on highly similar structural analogs has demonstrated that these compounds can function as capsid-binding inhibitors . They are believed to stabilize the virus capsid and prevent the uncoating process, which is essential for viral RNA release and replication . One closely related compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, has shown promising in vitro activity against multiple strains of Enterovirus 71 (EV71) at low micromolar concentrations, coupled with high selectivity indices, marking it as a promising lead compound . Another study on N-phenyl benzamide derivatives highlighted their efficacy against Coxsackievirus A9 (CVA9), with one compound exhibiting an EC50 value of 1 µM and a high specificity index, further underscoring the therapeutic potential of this chemical class . Given these established research applications, this compound serves as a valuable tool for virologists and medicinal chemists exploring novel mechanisms to combat picornavirus infections. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N-[3-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C17H18N2O2/c1-12(2)16(20)18-14-9-6-10-15(11-14)19-17(21)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,20)(H,19,21)

InChI Key

MUVYIJRFRYJACD-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Impact on Physicochemical Properties

Compound Name Substituent Features Molecular Weight (g/mol) Key Functional Groups
This compound Isobutyrylamino at 3-position ~310.36 (calculated) Amide, phenyl, isobutyryl
3-(Thiophen-2-yl)benzamide (4b) Thiophene at 3-position 427.92 Thiophene, aminocyclopropyl
3-(Pyridin-4-yl)benzamide (6b) Pyridine at 3-position 405.87 Pyridine, aminocyclopropyl
Sulfamoyl-pyrimidine analog () Pyrimidine-sulfamoyl at 4-position 439.49 Sulfamoyl, pyrimidine

Physicochemical and Spectral Comparisons

  • Melting Points: Compounds like 4b () exhibit higher melting points (>200°C) due to ionic hydrochloride salts and rigid heterocyclic substituents, whereas non-ionic analogs (e.g., this compound) likely have lower melting points (<150°C) .
  • Spectral Data: The isobutyrylamino group in the target compound would show distinct $ ^1H $ NMR signals (e.g., δ 1.2–1.4 ppm for isopropyl CH$_3$) and a carbonyl resonance near δ 170 ppm in $ ^{13}C $ NMR, contrasting with thiophene or pyridine analogs that display aromatic proton splitting and heterocyclic carbon shifts .

Preparation Methods

Synthesis of N-(3-Nitrophenyl)benzamide

The process begins with the acylation of 3-nitroaniline using benzoyl chloride. In a representative protocol:

  • Activation of benzoyl chloride : 3-Nitroaniline (0.25 mol) is reacted with benzoyl chloride (0.3 mol) in dry ethyl acetate at 0–5°C under inert conditions.

  • Base addition : Pyridine (0.35 mol) is introduced to neutralize HCl, forming N-(3-nitrophenyl)benzamide.

  • Isolation : The product is filtered and recrystallized from methanol/tetrahydrofuran (1:1 v/v), yielding 65–75%.

Nitro Group Reduction to Amine

The nitro group in N-(3-nitrophenyl)benzamide is reduced to an amine using:

  • Catalytic hydrogenation : 10% Pd/C in tetrahydrofuran under H₂ (50 psi) at 25°C for 6 hours, achieving 85–90% conversion.

  • Tin(II) chloride dihydrate : SnCl₂·2H₂O (2.5 eq) in ethanol/HCl at 50°C for 4 hours, yielding 78–82% N-(3-aminophenyl)benzamide.

Isobutyrylation of the Amine Intermediate

The final step involves reacting N-(3-aminophenyl)benzamide with isobutyryl chloride:

  • Reaction conditions : Isobutyryl chloride (1.2 eq) is added dropwise to a cooled (0°C) solution of the amine in dichloromethane with triethylamine (2 eq).

  • Workup : After stirring for 12 hours at 25°C, the mixture is washed with NaHCO₃, dried, and concentrated.

  • Purification : Recrystallization from ethanol yields this compound (70–75% purity).

Nitro Reduction and Subsequent Functionalization

Alternative Reduction Protocols

Comparative studies highlight the superiority of hydrogenation over tin-based reductions:

Reduction MethodCatalyst/ReagentSolventTemperatureYieldPurity
Hydrogenation10% Pd/CTHF25°C89%95%
SnCl₂/HClSnCl₂·2H₂OEthanol50°C78%88%

Hydrogenation minimizes side reactions (e.g., over-reduction) but requires specialized equipment. SnCl₂ is cost-effective but generates stoichiometric waste.

Selective Acylation Challenges

Competitive acylation at the benzamide nitrogen is mitigated by:

  • Low-temperature reactions (0–5°C).

  • Bulky base selection : Diisopropylethylamine (DIPEA) over pyridine to reduce nucleophilicity.

Coupling Agent-Mediated Synthesis

EDC/HOBt-Assisted Assembly

A fragment-based approach avoids nitro intermediates:

  • Synthesis of 3-isobutyrylamino benzoic acid :

    • 3-Aminobenzoic acid is acylated with isobutyryl chloride in THF/water (pH 8–9).

  • Activation with EDC/HOBt : The carboxylic acid (1 eq) is treated with EDC (1.2 eq) and HOBt (1 eq) in DMF for 1 hour.

  • Coupling with aniline : The activated ester is reacted with aniline (1.5 eq) at 25°C for 24 hours, yielding 68–72%.

Microwave-Assisted Optimization

Microwave irradiation (50°C, 1 hour) accelerates coupling steps, improving yields to 80–85% while reducing reaction times by 60%.

Comparative Analysis of Preparation Methods

Yield and Efficiency

MethodStepsTotal YieldPurityScalability
Stepwise Acylation358–62%90–95%High
Nitro Reduction350–55%85–90%Moderate
EDC Coupling265–70%92–95%Low

The stepwise acylation route is preferred for industrial-scale production due to straightforward purification and high reproducibility.

Byproduct Formation

  • Tin-mediated reductions : Generate tin oxides, requiring extensive washing.

  • EDC coupling : Produces urea derivatives, necessitating chromatographic purification.

Optimization Strategies and Yield Enhancement

Solvent Systems

  • Tetrahydrofuran (THF) : Enhances hydrogenation rates due to better H₂ solubility.

  • Dimethylformamide (DMF) : Improves coupling agent efficiency but complicates removal.

Catalytic Innovations

  • Pd/C nanoparticle catalysts : Reduce catalyst loading from 10% to 5% while maintaining 90% yield.

  • Recyclable SnCl₂ systems : Ionic liquid-supported SnCl₂ achieves 76% yield over three cycles .

Q & A

Q. Q1. What are the optimal synthetic routes for N-[3-(isobutyrylamino)phenyl]benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves a multi-step process:

Acylation : React 3-aminophenol with isobutyryl chloride to introduce the isobutyrylamino group .

Amide Coupling : Use coupling agents like EDCI/HOBt to attach the benzamide moiety to the activated aromatic ring .

Purification : Employ column chromatography or recrystallization to isolate the product (>95% purity) .
Optimization Tips :

  • Temperature Control : Maintain 0–5°C during acylation to minimize side reactions .
  • Solvent Selection : Use DMF for amide coupling due to its high polarity and compatibility with carbodiimide reagents .
  • Yield Improvement : Replace batch reactors with continuous flow systems to enhance reproducibility .

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine the following analytical techniques:

X-ray Crystallography : Resolve the crystal structure to confirm bond angles and substituent positions (e.g., monoclinic system, space group P21/c observed in related benzamides) .

NMR Spectroscopy :

  • ¹H NMR : Verify aromatic proton splitting patterns (e.g., para-substituted benzene at δ 7.2–7.8 ppm) .
  • ¹³C NMR : Identify carbonyl carbons (C=O at ~168 ppm) and isobutyryl methyl groups (~25 ppm) .

Mass Spectrometry : Confirm molecular weight (e.g., m/z 306.10 for C₁₆H₁₇N₂O₂) .

Q. Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₁₆H₁₇N₂O₂
Crystal SystemMonoclinic
Characteristic ¹H NMR Shiftδ 7.5–7.8 (aromatic protons)

Advanced Research Questions

Q. Q3. How can contradictory data on the biological activity of this compound be resolved?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

Purity Validation : Use HPLC-MS to ensure >98% purity, as trace impurities (e.g., unreacted isobutyryl chloride) may skew bioactivity results .

Assay Standardization :

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Control Experiments : Include known enzyme inhibitors (e.g., kinase inhibitors for kinase assays) to validate experimental setups .

Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends .

Q. Q4. What strategies are recommended for studying the solubility and stability of this compound in physiological buffers?

Methodological Answer:

Solubility Screening :

  • Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in PBS or cell culture media .
  • Measure solubility via UV-Vis spectroscopy at λ_max ≈ 270 nm .

Stability Profiling :

  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .
  • Thermal Stability : Store at 4°C, –20°C, and RT; assess decomposition rates using TGA/DSC .

Q. Table 2: Stability Data in Aqueous Media

ConditionHalf-Life (Hours)Degradation ProductSource
PBS (pH 7.4, 37°C)48Hydrolyzed benzamide
Simulated Gastric Fluid12Isobutyric acid derivative

Q. Q5. How can computational methods predict the binding interactions of this compound with biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. The isobutyryl group may occupy hydrophobic pockets .

MD Simulations :

  • Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable binding) .

QSAR Modeling :

  • Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with IC₅₀ values from published datasets .

Q. Q6. What experimental approaches are suitable for investigating the metabolic pathways of this compound?

Methodological Answer:

In Vitro Metabolism :

  • Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS .

Isotope Labeling :

  • Synthesize ¹³C-labeled benzamide to track metabolic cleavage sites .

Enzyme Inhibition Studies :

  • Test CYP450 isoform inhibition (e.g., CYP3A4) using fluorogenic substrates .

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